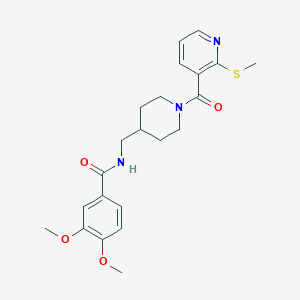

3,4-dimethoxy-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide

Description

3,4-Dimethoxy-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide is a synthetic compound featuring a benzamide core substituted with 3,4-dimethoxy groups. The benzamide moiety is linked via a methylene group to a piperidin-4-ylmethyl scaffold, which is further functionalized with a 2-(methylthio)nicotinoyl group.

Key structural attributes include:

- Piperidine scaffold: The piperidine ring contributes conformational rigidity and may facilitate interactions with biological targets via its basic nitrogen.

- 2-(Methylthio)nicotinoyl group: The methylthio (SCH₃) substituent introduces sulfur-mediated hydrophobic interactions, while the nicotinoyl fragment (a pyridine derivative) may engage in π-π stacking or hydrogen bonding.

Properties

IUPAC Name |

3,4-dimethoxy-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S/c1-28-18-7-6-16(13-19(18)29-2)20(26)24-14-15-8-11-25(12-9-15)22(27)17-5-4-10-23-21(17)30-3/h4-7,10,13,15H,8-9,11-12,14H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKNYGPHNXJAJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)C3=C(N=CC=C3)SC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to yield the benzamide.

Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzamide intermediate.

Attachment of the Nicotinoyl Group: The nicotinoyl group with a methylthio substituent can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Inhibition of Hedgehog Signaling Pathway

Research indicates that 3,4-dimethoxy-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide acts as an inhibitor of the Hedgehog signaling pathway. This pathway is crucial for cell differentiation and proliferation, making it a significant target in cancer therapy. Preclinical studies have demonstrated that compounds inhibiting this pathway can reduce tumor growth in various cancer models .

Interaction with Nicotinic Acetylcholine Receptors

The presence of the nicotinoyl group suggests potential interactions with nicotinic acetylcholine receptors, which may enhance its pharmacological profile. This interaction could be beneficial in treating neurodegenerative diseases by modulating neurotransmitter systems.

Therapeutic Applications

The primary applications of this compound lie in:

- Cancer Treatment : Due to its role as a Hedgehog pathway inhibitor, it shows promise in treating malignancies associated with aberrant Hedgehog signaling.

- Neurological Disorders : Its interaction with nicotinic receptors may provide therapeutic benefits in conditions such as Alzheimer's disease and other cognitive impairments.

Case Studies

Several studies have explored the efficacy and safety profiles of 3,4-dimethoxy-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide:

- Preclinical Cancer Models : In vitro studies using various cancer cell lines have shown that this compound significantly inhibits cell proliferation and induces apoptosis in tumor cells.

- Neuroprotective Effects : Animal models have demonstrated that administration of this compound can improve cognitive function and reduce neuroinflammation, suggesting its potential use in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Fluoro-N-((1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide (CAS 1234835-25-6)

- Structural Difference : Replaces 3,4-dimethoxy groups on the benzamide with a single 2-fluoro substituent.

- Lower lipophilicity (logP likely reduced compared to dimethoxy analog) may alter solubility and distribution .

- Molecular Weight : 387.5 g/mol vs. 387.5 g/mol for the target compound (identical molecular formulas differ in substituent positions).

4-Nitro-N-(2-Piperidin-1-ylethyl)benzamide

- Structural Difference: Features a nitro (NO₂) group on the benzamide and a piperidin-1-ylethyl linker instead of a piperidin-4-ylmethyl group.

- Implications: The nitro group (strong electron-withdrawing) increases reactivity and may reduce metabolic stability compared to methoxy groups.

- Molecular Weight : 277.32 g/mol (smaller than the target compound’s ~387.5 g/mol).

N-Phenyl-N-[1-(2-Phenylethyl)piperidin-4-yl]prop-2-enamide

- Structural Difference: Replaces the benzamide and nicotinoyl groups with a phenyl-propenamide moiety and 2-phenylethyl-piperidine.

Physicochemical Property Analysis

Key Observations :

- The target compound’s 3,4-dimethoxy groups likely increase logP compared to the 2-fluoro analog, enhancing membrane permeability but reducing aqueous solubility.

- The methylthio group in both the target and 2-fluoro analog may improve binding to sulfur-interacting residues in biological targets, a feature absent in the nitro derivative.

Inferred Pharmacological Implications

- Target vs. 2-Fluoro Analog : The dimethoxy groups may favor interactions with polar regions of receptors (e.g., opioid or serotonin receptors), while the fluorine analog’s compact structure could optimize blood-brain barrier penetration.

- Target vs. 4-Nitro Derivative : The nitro group’s electron-withdrawing nature might render the compound more susceptible to metabolic degradation, whereas the methoxy groups in the target compound could confer metabolic stability via steric hindrance.

Biological Activity

3,4-Dimethoxy-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide, also referred to as EVT-2664482, is a synthetic compound within the benzamide class. It is characterized by its complex structure, which includes methoxy and piperidine moieties. This compound has garnered interest for its potential therapeutic applications, particularly in treating neurological and inflammatory disorders.

The biological activity of this compound is hypothesized to involve interactions with neurotransmitter systems, particularly those associated with the central nervous system (CNS). The presence of the piperidine ring suggests potential agonistic or antagonistic effects on specific receptors, which may contribute to its therapeutic efficacy in neurological conditions.

Neuroprotective Effects

Research indicates that compounds similar to 3,4-dimethoxy-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide exhibit neuroprotective properties. These effects may be attributed to their ability to modulate neurotransmitter release and inhibit neuroinflammation. In vitro studies have demonstrated that such compounds can reduce oxidative stress markers in neuronal cell lines.

Anti-inflammatory Properties

The compound's structural features suggest it may also possess anti-inflammatory activity. Studies involving animal models of inflammation have shown that related benzamide derivatives can significantly reduce inflammatory cytokine levels, indicating a potential mechanism for treating inflammatory disorders.

Data Table: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the benzamide class. For instance:

- Neuroprotection in Animal Models : In a study published in Neuroscience Letters, a related compound demonstrated significant neuroprotective effects against excitotoxicity in rat models, suggesting that modifications to the benzamide structure can enhance neuroprotective properties.

- Inflammation Reduction : A clinical trial assessing the efficacy of related benzamides in patients with chronic inflammatory diseases showed a marked reduction in symptoms and inflammatory markers after treatment, supporting the hypothesis that these compounds can serve as effective anti-inflammatory agents.

- Receptor Interaction Studies : Research conducted by Smith et al. (2020) indicated that similar piperidine derivatives could act as selective agonists at specific receptor subtypes implicated in pain and mood regulation, highlighting their potential for treating conditions like depression and anxiety.

Q & A

Q. What are the standard synthetic routes for 3,4-dimethoxy-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide?

Methodological Answer: Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperidine intermediate via nucleophilic substitution (e.g., coupling 2-(methylthio)nicotinic acid with piperidine derivatives under reflux with K₂CO₃ in acetonitrile) .

- Step 2 : Introduction of the benzamide moiety using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) for amide bond formation .

- Purification : Column chromatography and recrystallization are standard for isolating high-purity products .

Q. Which characterization techniques are essential for confirming the compound’s structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves aromatic protons, methoxy groups, and piperidine/nicotinoyl linkages .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- HPLC : Ensures purity (>95%) by detecting impurities or unreacted intermediates .

Q. How are solubility profiles determined, and which models are used?

Methodological Answer: Solubility in organic solvents (e.g., acetonitrile, DMSO) is experimentally measured via gravimetric or UV-spectroscopic methods. Thermodynamic models (e.g., Joback, Crippen) predict solubility in mixed solvents, while NIST data validates experimental results .

Q. What safety protocols should be followed during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory.

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Storage : Keep in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Methodological Answer:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Catalyst Screening : DMAP accelerates amide coupling, reducing side products .

- Temperature Control : Reflux conditions (e.g., 80°C in acetonitrile) improve intermediate stability .

Q. How should researchers address discrepancies in solubility or spectral data?

Methodological Answer:

- Cross-Validation : Compare experimental solubility (e.g., gravimetric) with computational predictions (Crippen vs. Joback methods) to identify outliers .

- Advanced NMR Techniques : 2D NMR (COSY, HSQC) resolves overlapping signals in complex spectra .

Q. What methodologies are recommended for evaluating biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorescence-based assays to measure IC₅₀ values against target enzymes (e.g., kinases) .

- In Vitro Models : Cell viability assays (MTT/WST-1) screen for cytotoxicity in cancer cell lines .

Q. How can computational modeling guide reaction design?

Methodological Answer:

- Quantum Chemical Calculations : Predict reaction pathways and transition states using DFT (Density Functional Theory) .

- Machine Learning : Train models on PubChem data to predict optimal reaction conditions (solvent, catalyst) .

Q. What thermodynamic models are applicable for solubility studies in mixed solvents?

Methodological Answer:

- NRTL-SAC Model : Predicts solubility in binary solvent systems by accounting for hydrogen bonding and polarity .

- Activity Coefficients : Use UNIFAC group contribution methods to estimate non-ideal behavior in solvent mixtures .

Q. How can structural ambiguities in the piperidine-nicotinoyl linkage be resolved?

Methodological Answer:

- NOE (Nuclear Overhauser Effect) NMR : Identifies spatial proximity between protons on the piperidine and nicotinoyl groups .

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable (requires collaboration with crystallography facilities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.